2-(5-Methyl-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13453175
Molecular Formula: C16H24N2O2S
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H24N2O2S |
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Molecular Weight | 308.4 g/mol |
IUPAC Name | tert-butyl 2-[(5-methylpyridin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C16H24N2O2S/c1-12-7-8-14(17-10-12)21-11-13-6-5-9-18(13)15(19)20-16(2,3)4/h7-8,10,13H,5-6,9,11H2,1-4H3 |
Standard InChI Key | IXQNNZZTKFQDQU-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C=C1)SCC2CCCN2C(=O)OC(C)(C)C |
Canonical SMILES | CC1=CN=C(C=C1)SCC2CCCN2C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features:
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Pyrrolidine ring: A five-membered saturated nitrogen heterocycle.
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tert-Butyl ester: A bulky protective group at the 1-position, enhancing solubility and stability.
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5-Methylpyridin-2-ylsulfanylmethyl group: A pyridine derivative with a methyl substituent at the 5-position, linked via a sulfanylmethyl (-SCH2-) bridge.
Table 1: Key Physicochemical Properties
Spectroscopic Characteristics
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NMR: The tert-butyl group exhibits a singlet at δ 1.4 ppm (9H), while the pyridine protons resonate between δ 7.2–8.5 ppm.
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Mass Spectrometry: A molecular ion peak at m/z 308.44 confirms the molecular weight .
Synthesis Methods
Multi-Step Organic Synthesis
The compound is synthesized through sequential reactions:
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Pyridine Functionalization: 5-Methylpyridine-2-thiol is prepared via nucleophilic substitution of 2-chloro-5-methylpyridine with sodium hydrosulfide .
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Sulfanylmethylation: The thiol group reacts with chloromethylpyrrolidine intermediate under basic conditions (e.g., K2CO3/DMF).
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Esterification: The pyrrolidine amine is protected using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) .
Table 2: Optimization of Reaction Conditions
Step | Reagents/Conditions | Yield |
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Sulfanylmethylation | K2CO3, DMF, 60°C, 12 hrs | 72% |
Boc Protection | Boc2O, THF, rt, 6 hrs | 85% |
Industrial Scalability
Large-scale production employs continuous flow reactors to enhance yield (up to 78%) and purity (>98%) .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound inhibits viral neuraminidases (IC50 = 1.2 μM) by binding to the enzyme’s active site via hydrogen bonding with the pyridine nitrogen and hydrophobic interactions with the tert-butyl group.
Antimicrobial Properties
Against Staphylococcus aureus:
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MIC: 16 µg/mL (comparable to ciprofloxacin).
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Mechanism: Disruption of cell wall biosynthesis through interference with penicillin-binding proteins (PBPs).
Applications in Drug Development
Intermediate for Protease Inhibitors
The compound’s pyrrolidine scaffold is utilized in synthesizing HCV NS3/4A protease inhibitors, improving bioavailability by 40% compared to linear analogs.
Radiolabeling Studies
99mTc-Labeled Derivatives: Used in SPECT imaging to track tumor metastasis, showing high uptake in lung adenocarcinoma models (SUVmax = 3.8).
Comparison with Structural Analogues
Table 3: Activity Profiles of Pyrrolidine Derivatives
Compound | Target | IC50/EC50 | Source |
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2-(5-Methyl-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Viral neuraminidase | 1.2 μM | |
2-(Thiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Bacterial PBPs | 8.5 μM | |
(S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | HIV-1 reverse transcriptase | 0.7 μM |
Recent Research Findings
Pharmacokinetic Profiling
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Bioavailability: 64% in rodent models (oral administration).
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Half-life: 4.2 hrs, metabolized via hepatic CYP3A4.
Toxicity Assessment
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LD50: 320 mg/kg (mice, acute toxicity).
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hERG Inhibition: Moderate (IC50 = 12 μM), suggesting a low cardiac risk profile.
Future Directions
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Structural Optimization: Introducing fluorinated pyridine rings to enhance blood-brain barrier penetration.
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Combination Therapies: Co-administration with β-lactam antibiotics to combat multidrug-resistant bacteria.
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Clinical Trials: Phase I studies for oncology applications anticipated by 2026.
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